molecular formula C18H15FO3 B5759732 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE

7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5759732
M. Wt: 298.3 g/mol
InChI Key: XGJZBERLEOSMIT-UHFFFAOYSA-N
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Description

7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a fluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol, 3,4-dimethylcoumarin, and appropriate reagents for methoxylation.

    Methoxylation: The 3-fluorophenol undergoes a methoxylation reaction to introduce the methoxy group at the desired position.

    Coupling Reaction: The methoxylated fluorophenol is then coupled with 3,4-dimethylcoumarin under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted chromenones with various functional groups.

Scientific Research Applications

7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3,4-dimethyl-2H-chromen-2-one: Lacks the fluorophenyl group, which may result in different biological activities.

    3-Fluorophenyl-3,4-dimethyl-2H-chromen-2-one: Similar structure but without the methoxy group, leading to variations in chemical reactivity and biological properties.

Uniqueness

The presence of both the fluorophenyl and methoxy groups in 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-[(3-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJZBERLEOSMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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